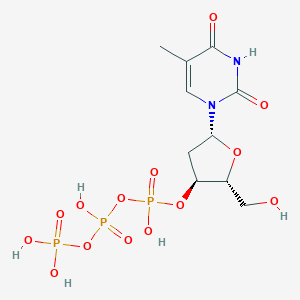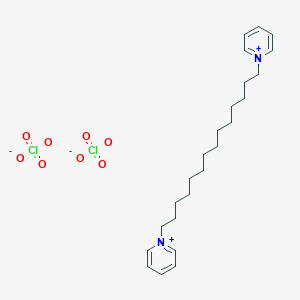
Desoxythymidintriphosphat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desoxythymidintriphosphat (dTTP) is a nucleotide that plays a vital role in DNA synthesis. It is a building block of DNA, along with deoxyadenosine triphosphate (dATP), deoxycytidine triphosphate (dCTP), and deoxyguanosine triphosphate (dGTP). dTTP is synthesized in cells through a complex process involving several enzymes, and it is essential for the proper functioning of DNA replication and repair.
Mecanismo De Acción
DTTP is incorporated into DNA by DNA polymerases during DNA replication. It pairs with deoxyadenosine triphosphate (dATP), deoxycytidine triphosphate (dCTP), and deoxyguanosine triphosphate (dGTP) to form the complementary base pairs that make up the DNA double helix.
Efectos Bioquímicos Y Fisiológicos
DTTP is essential for proper DNA replication and repair. Its absence or deficiency can lead to DNA damage and mutations, which can cause cancer and other diseases. Desoxythymidintriphosphat is also involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Desoxythymidintriphosphat in lab experiments is its availability and affordability. It is also stable and easy to handle. However, one limitation is that it can be easily degraded by nucleases, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research on Desoxythymidintriphosphat. One area of interest is the development of new drugs targeting DNA synthesis and repair pathways. Another area of research is the role of Desoxythymidintriphosphat in epigenetic regulation and chromatin remodeling. Additionally, there is ongoing research on the use of Desoxythymidintriphosphat analogs in DNA sequencing and other molecular biology techniques.
Métodos De Síntesis
The synthesis of Desoxythymidintriphosphat involves several enzymatic reactions, starting with the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase. The dTMP is then phosphorylated by the enzyme thymidine kinase to form deoxythymidine diphosphate (dTDP), which is further phosphorylated to form Desoxythymidintriphosphat by the enzyme nucleoside diphosphate kinase.
Aplicaciones Científicas De Investigación
DTTP is widely used in scientific research as a tool for studying DNA replication and repair. It is also used in the development of new drugs targeting DNA synthesis and repair pathways. Desoxythymidintriphosphat is commonly used in DNA sequencing, PCR, and other molecular biology techniques.
Propiedades
Número CAS |
1057-33-6 |
|---|---|
Nombre del producto |
Desoxythymidintriphosphat |
Fórmula molecular |
C10H17N2O14P3 |
Peso molecular |
482.17 g/mol |
Nombre IUPAC |
[hydroxy-[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)23-8)24-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
Clave InChI |
HBKGWQBKINKICK-XLPZGREQSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















